molecular formula C9H9FO2 B574346 (S)-2-((2-Fluorophenoxy)methyl)oxirane CAS No. 184488-19-5

(S)-2-((2-Fluorophenoxy)methyl)oxirane

Cat. No.: B574346
CAS No.: 184488-19-5
M. Wt: 168.167
InChI Key: ZGBJAUZQXAADQJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((2-Fluorophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Fluorophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 2-fluorophenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining the desired enantiomeric purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Fluorophenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted epoxides or other functionalized compounds.

Scientific Research Applications

(S)-2-((2-Fluorophenoxy)methyl)oxirane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-((2-Fluorophenoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((2-Fluorophenoxy)methyl)oxirane: The enantiomer of the compound, which may have different biological activity and properties.

    2-((2-Chlorophenoxy)methyl)oxirane: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and applications.

    2-((2-Bromophenoxy)methyl)oxirane: Another analog with a bromine atom, used for comparison in studies of halogen effects on epoxide reactivity.

Uniqueness

(S)-2-((2-Fluorophenoxy)methyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBJAUZQXAADQJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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